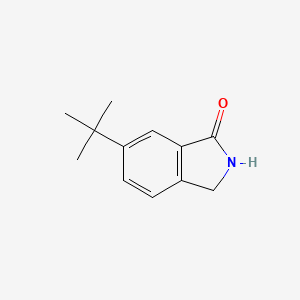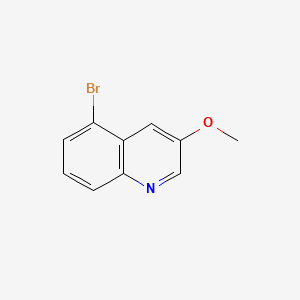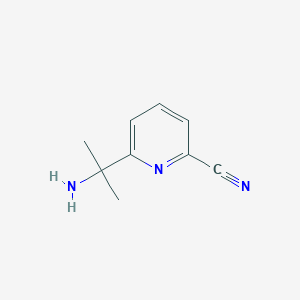![molecular formula C9H13BrN2O B1527787 2-[(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]-1-ethanol CAS No. 1220027-70-2](/img/structure/B1527787.png)
2-[(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]-1-ethanol
描述
2-[(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]-1-ethanol is a chemical compound with the molecular formula C9H13BrN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a brominated pyridine ring, which is a common structural motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]-1-ethanol typically involves the following steps:
Bromination of 4-methyl-2-pyridine: The starting material, 4-methyl-2-pyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-4-methyl-2-pyridine.
Amination: The brominated pyridine is then reacted with methylamine to introduce the methylamino group at the 2-position of the pyridine ring.
Ethanol Addition: Finally, the compound is treated with ethylene oxide or a similar reagent to introduce the ethanol moiety, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom, yielding a de-brominated derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-[(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]acetaldehyde or 2-[(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]acetic acid.
Reduction: Formation of 2-[(4-Methyl-2-pyridinyl)(methyl)amino]-1-ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]-1-ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 2-[(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]-1-ethanol involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s ethanol moiety may also play a role in its binding affinity and overall biological activity.
相似化合物的比较
Similar Compounds
2-[(4-Methyl-2-pyridinyl)(methyl)amino]-1-ethanol: Lacks the bromine atom, which may result in different biological activities and reactivity.
2-Amino-5-bromo-4-methylpyridine:
5-Bromo-2-methoxypyridine: Contains a methoxy group instead of the ethanol moiety, leading to different chemical properties and uses.
Uniqueness
2-[(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]-1-ethanol is unique due to the presence of both the brominated pyridine ring and the ethanol moiety. This combination imparts specific chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-[(5-bromo-4-methylpyridin-2-yl)-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-7-5-9(11-6-8(7)10)12(2)3-4-13/h5-6,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKKMCXRUDTQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B1527712.png)


![2-[(3-Bromopyridin-2-yl)oxy]ethanol](/img/structure/B1527715.png)
![7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B1527717.png)


![2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione](/img/structure/B1527721.png)
![6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]](/img/structure/B1527724.png)
![9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE](/img/structure/B1527725.png)

